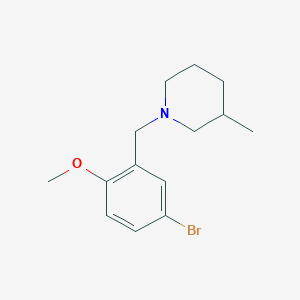
1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine is a chemical compound that is commonly used in scientific research. It is a piperidine derivative that has been shown to have potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine is not fully understood. However, it has been suggested that it acts on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. It has also been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and seizures. It has also been shown to increase the levels of dopamine and serotonin, which can lead to an improvement in mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine in lab experiments is its potential therapeutic effects. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, which can be useful in the treatment of various diseases. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine in scientific research. One direction is the development of new derivatives with improved solubility and potency. Another direction is the study of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, more research is needed to fully understand its mechanism of action and its effects on the brain and body.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic effects. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, and has potential use in the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and its effects on the brain and body.
Synthesis Methods
The synthesis of 1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine involves the reaction of 5-bromo-2-methoxybenzaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product as a white solid with a high yield.
Scientific Research Applications
1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine has been extensively used in scientific research for its potential therapeutic effects. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-11-4-3-7-16(9-11)10-12-8-13(15)5-6-14(12)17-2/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEIZIUAIKPHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)
![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)


![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)

![4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)


![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
![3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5164179.png)
